molecular formula C11H14N4 B12219052 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile

2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile

Cat. No.: B12219052
M. Wt: 202.26 g/mol
InChI Key: WMJZPEOMROUEDI-UHFFFAOYSA-N
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Description

2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclobutylmethyl and methylamino group at the 2-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Substitution Reactions: The introduction of the cyclobutylmethyl and methylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of a halogenated pyrimidine with cyclobutylmethylamine and methylamine under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or reduced pyrimidine rings.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are known for their kinase inhibitory activity.

    Amino-Pyrazoles: These compounds have a pyrazole ring and exhibit various biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclobutylmethyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in biological targets. The cyano group at the 4-position can also influence its reactivity and binding affinity.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[cyclobutylmethyl(methyl)amino]pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H14N4/c1-15(8-9-3-2-4-9)11-13-6-5-10(7-12)14-11/h5-6,9H,2-4,8H2,1H3

InChI Key

WMJZPEOMROUEDI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)C2=NC=CC(=N2)C#N

Origin of Product

United States

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